N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine

M2-S31N inhibitor influenza A antiviral plaque reduction assay

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine, also designated M2WJ332 (CAS 1421958-72-6), is a synthetic small-molecule inhibitor belonging to the aminoadamantane-CH2-aryl chemotype. With a molecular formula of C18H22N2OS and a molecular weight of 314.45 g/mol, this compound features an adamantane cage linked via a methylamine bridge to a thiophene-substituted isoxazole heterocycle.

Molecular Formula C18H22N2OS
Molecular Weight 314.4 g/mol
Cat. No. B14070326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine
Molecular FormulaC18H22N2OS
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NCC4=NOC(=C4)C5=CC=CS5
InChIInChI=1S/C18H22N2OS/c1-2-17(22-3-1)16-7-15(20-21-16)11-19-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14,19H,4-6,8-11H2
InChIKeyPBZWFIHUWUZQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (M2WJ332): M2-S31N Proton Channel Inhibitor for Antiviral Research


N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine, also designated M2WJ332 (CAS 1421958-72-6), is a synthetic small-molecule inhibitor belonging to the aminoadamantane-CH2-aryl chemotype [1]. With a molecular formula of C18H22N2OS and a molecular weight of 314.45 g/mol, this compound features an adamantane cage linked via a methylamine bridge to a thiophene-substituted isoxazole heterocycle . M2WJ332 was rationally designed to address the S31N drug-resistant mutant of the influenza A virus M2 proton channel, which predominates in >95% of currently circulating influenza A strains and is refractory to FDA-approved adamantane antivirals amantadine and rimantadine [1]. Commercially available at ≥95% purity, this compound is distributed exclusively for research use in influenza A virology and antiviral discovery programs .

Why N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine Cannot Be Replaced by Generic Adamantane Antivirals or Simpler Analogs


Generic substitution with amantadine or rimantadine fails because these first-generation adamantane antivirals are pharmacologically inert against the M2-S31N mutant—the predominant drug-resistant genotype in >95% of circulating influenza A strains [1]. Amantadine's IC50 against S31N rises to approximately 200–237 μM, a >12-fold loss of potency relative to its activity against wild-type M2 (IC50 ~16 μM), while rimantadine is fully inactive (IC50 >10 mM) [2]. Among next-generation isoxazole-containing M2-S31N inhibitors, seemingly minor structural modifications—such as replacing the thiophene on the isoxazole ring with a cyclopropyl group (M2WJ379) or eliminating the isoxazole linker entirely (BC035)—profoundly alter potency, channel selectivity profile (S31N-specific vs. S31N/WT dual), and binding kinetics [3]. These quantitative differences are unpacked in Section 3 below.

N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine: Comparator-Anchored Quantitative Differentiation Data


Potency Against S31N vs. Amantadine: EC50 Comparison in Plaque Reduction Assay

M2WJ332 inhibits the S31N mutant with an EC50 of 153 nM in plaque reduction assays using A/WSN/33 (H1N1) influenza virus carrying the M2-S31N mutation [1]. This potency exceeds that of amantadine against wild-type M2 (EC50 = 328 nM in the same assay platform), meaning M2WJ332 is approximately 2.1-fold more potent against the drug-resistant target than amantadine is against the drug-sensitive target [1]. Against the S31N mutant specifically, amantadine requires concentrations >1,300-fold higher (IC50 ~200 μM in electrophysiology) to achieve channel blockade [2].

M2-S31N inhibitor influenza A antiviral plaque reduction assay drug-resistant mutant

Channel Selectivity Profile: S31N-Specific Inhibition vs. Dual S31N/WT Inhibitors

M2WJ332 is an S31N-specific inhibitor: at 100 μM, it potently inhibits the AM2-S31N proton channel in Xenopus laevis oocytes but exerts an extremely weak inhibitory effect on AM2-WT . This selectivity contrasts with BC035 (N-[(5-bromothiophen-2-yl)methyl]adamantan-1-amine), which is classified as an S31N/WT dual inhibitor [1]. The S31N specificity of M2WJ332 is structurally rationalized by its NMR-resolved binding pose (PDB 2LY0), wherein the adamantyl group positions between Val27 and Gly34 and the thiophene-isoxazole head group embeds in the Val27 cluster—a binding configuration uniquely accessible in the S31N channel geometry [2].

M2 channel selectivity S31N-specific inhibitor wild-type counter-screening antiviral target engagement

Potency Advantage Over Closest Isoxazole Analog M2WJ379 (Cyclopropyl vs. Thiophene)

M2WJ332 and M2WJ379 share an identical adamantane-isoxazole scaffold and differ only in the substituent at the isoxazole 5-position: thiophen-2-yl (M2WJ332) vs. cyclopropyl (M2WJ379). Despite this single-point variation, M2WJ332 exhibits a 6.6-fold greater antiviral potency in the plaque reduction assay (EC50 = 153 nM vs. 1.01 μM) [1]. Both compounds show identical electrophysiological IC50 values of 16 μM against the S31N channel, indicating that the thiophene substituent confers superior cellular antiviral activity relative to cyclopropyl, likely due to enhanced target engagement or cellular permeability conferred by the larger aromatic heterocycle [1].

structure-activity relationship isoxazole substituent thiophene vs. cyclopropyl lead optimization

Cellular Antiviral Activity and Cytotoxicity Window in MDCK Cells

M2WJ332 inhibits replication of the AM2-S31N-containing influenza A virus A/California/07/2009 (H1N1) in MDCK cells expressing ST6Gal I with an EC50 of 0.3 μM . Cytotoxicity assessment in the same MDCK cell line yields a CC50 of 100 μM after 48-hour exposure, resulting in a calculated selectivity index (SI = CC50/EC50) of approximately 333 . This SI exceeds 100, a threshold identified by Li et al. (2016) as indicative of promising candidates for preclinical development [1]. By comparison, the earliest lead compounds in the aminoadamantane-CH2-aryl series exhibited poor physical properties and in vitro toxicity that limited their progression [1].

MDCK cell assay selectivity index cytotoxicity CC50 antiviral EC50

Binding Kinetics Advantage Over Rimantadine-Derived and Extended-Linker Analogs

In a systematic electrophysiology study of aminoadamantane-CH2-aryl derivatives (compounds 1–6), M2WJ332 (designated compound 6) was one of only two active M2-S31N blockers (alongside compound 1) [1]. The isoxazole head group of M2WJ332 achieves a deeper binding position in the S31N channel, resulting in high kon/high koff rate constants, in contrast to inactive compounds 2–5 which exhibit much lower kon and higher koff [1]. Critically, compounds with elongated linkers (rimantadine-derivative 2) or bulkier adamantane replacements (diamantane 4, triamantane 5) fail to effectively block the S31N channel because the additional methylene group or increased cage size causes incomplete channel entry and facilitates exit [1]. This demonstrates that the precise adamantane–methylene–isoxazole-thiophene geometry in M2WJ332 is kinetically optimized for S31N channel blockade.

binding kinetics kon/koff electrophysiology structure-kinetics relationship

Structural Biology Tool: NMR-Resolved Binding Pose Enables Rational Design

M2WJ332 is one of the few M2-S31N inhibitors with an experimentally resolved binding pose. The solution NMR structure of the M2-S31N channel (residues 19–49) in complex with M2WJ332 (PDB ID 2LY0) reveals the drug bound in the homotetrameric channel, threaded between the side chains of Asn31, with the charged ammonium group forming hydrogen-bond networks via high-occupancy water molecules to three Asn31 side chains simultaneously [1]. This structural information is absent for most comparator compounds including BC035 and rimantadine (which shows no specific binding to S31N at pharmacologically relevant concentrations). The availability of PDB 2LY0 enables computational chemists to perform docking studies, MD simulations, and structure-based optimization using a validated binding pose—a capability not available for compounds lacking experimentally resolved target engagement data [2].

NMR structure PDB 2LY0 drug binding mode structure-based drug design

N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine: Evidence-Backed Research Application Scenarios


Targeted Antiviral Screening Against Amantadine-Resistant Influenza A Strains

M2WJ332 serves as a validated positive control compound for phenotypic and target-based screening campaigns against amantadine-resistant influenza A viruses harboring the M2-S31N mutation. With an EC50 of 153 nM in plaque reduction assays and complete plaque suppression at 10 μM against A/WSN/33 (H1N1) [1], it provides a reproducible benchmark for evaluating novel M2-S31N inhibitors. Its S31N-specific profile (negligible WT M2 inhibition) enables counter-screening to distinguish S31N-targeted mechanisms from broadly antiviral or cytotoxic artifacts .

Structure-Based Drug Design and Computational Chemistry Using PDB 2LY0

The availability of the NMR-resolved M2-S31N–M2WJ332 complex (PDB 2LY0) makes this compound the reference ligand for molecular docking, molecular dynamics simulations, and pharmacophore modeling targeting the S31N channel [1]. Computational chemistry teams can validate docking protocols by reproducing the known binding pose, then use M2WJ332 as a starting scaffold for in silico optimization of the isoxazole 5-position substituent, a region known to be tolerant of diverse substitutions per SAR studies . This structural resource is unavailable for most other M2-S31N inhibitor chemotypes.

Mechanistic Studies of M2 Channel Drug Resistance and Binding Kinetics

M2WJ332 has been used as a kinetic probe in electrophysiology studies to dissect the binding determinants of M2-S31N channel blockade. Its high kon/high koff kinetic profile, measured via TEVC, distinguishes it from inactive analogs (compounds 2–5) that fail due to low kon and high koff [1]. Researchers investigating the structural basis of drug resistance can use M2WJ332 in serial viral passage experiments to select for resistance mutations. Indeed, such experiments with isoxazole-conjugated adamantane inhibitors led to the discovery of the allosteric L46P resistance mutation, revealing novel resistance mechanisms outside the drug-binding pocket .

Combination Therapy Studies with Neuraminidase Inhibitors

M2WJ332 is applicable in in vitro synergy studies evaluating M2 channel blockers in combination with neuraminidase inhibitors such as oseltamivir. Site-directed M2-S31N inhibitors have demonstrated synergistic antiviral effects with oseltamivir carboxylate in cell culture models [1]. M2WJ332 specifically has been used in serial passage combination experiments (Eng195 MDCK model), demonstrating the feasibility of targeting both M2 binding sites simultaneously to reduce resistance emergence risk . These applications position M2WJ332 as a key tool compound for antiviral combination therapy research.

Quote Request

Request a Quote for N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.